molecular formula C7H14NO2+ B14752072 1,4-Dioxa-8-azoniaspiro[4.5]decane

1,4-Dioxa-8-azoniaspiro[4.5]decane

Cat. No.: B14752072
M. Wt: 144.19 g/mol
InChI Key: KPKNTUUIEVXMOH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxa-8-azoniaspiro[4.5]decane is a heterocyclic compound with the molecular formula C₇H₁₄NO₂. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-8-azoniaspiro[4.5]decane can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the spirocyclic structure. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azoniaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxa-8-azoniaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azoniaspiro[4.5]decane involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidone ethylene acetal
  • 1,7-Dioxaspiro[5.5]undecane
  • 1-Oxa-4-azaspiro[4.5]decane

Uniqueness

1,4-Dioxa-8-azoniaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,4-dioxa-8-azoniaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNTUUIEVXMOH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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